Cas no 1804843-12-6 (3-Bromo-2-(difluoromethyl)-6-hydroxypyridine-4-acetonitrile)

3-Bromo-2-(difluoromethyl)-6-hydroxypyridine-4-acetonitrile Chemical and Physical Properties
Names and Identifiers
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- 3-Bromo-2-(difluoromethyl)-6-hydroxypyridine-4-acetonitrile
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- Inchi: 1S/C8H5BrF2N2O/c9-6-4(1-2-12)3-5(14)13-7(6)8(10)11/h3,8H,1H2,(H,13,14)
- InChI Key: MHQLGYFTNUAUPM-UHFFFAOYSA-N
- SMILES: BrC1C(CC#N)=CC(NC=1C(F)F)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 378
- Topological Polar Surface Area: 52.9
- XLogP3: 0.5
3-Bromo-2-(difluoromethyl)-6-hydroxypyridine-4-acetonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A024007144-1g |
3-Bromo-2-(difluoromethyl)-6-hydroxypyridine-4-acetonitrile |
1804843-12-6 | 97% | 1g |
$1,696.80 | 2022-04-01 | |
Alichem | A024007144-500mg |
3-Bromo-2-(difluoromethyl)-6-hydroxypyridine-4-acetonitrile |
1804843-12-6 | 97% | 500mg |
$1,029.00 | 2022-04-01 |
3-Bromo-2-(difluoromethyl)-6-hydroxypyridine-4-acetonitrile Related Literature
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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4. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Peng Chen Nanoscale, 2010,2, 1474-1479
Additional information on 3-Bromo-2-(difluoromethyl)-6-hydroxypyridine-4-acetonitrile
3-Bromo-2-(difluoromethyl)-6-hydroxypyridine-4-acetonitrile: A Comprehensive Overview
3-Bromo-2-(difluoromethyl)-6-hydroxypyridine-4-acetonitrile (CAS No. 1804843-12-6) is a highly specialized organic compound with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of pyridine derivatives, which are widely studied for their unique chemical properties and biological activities. The structure of this molecule is characterized by a pyridine ring substituted with a bromine atom at position 3, a difluoromethyl group at position 2, a hydroxyl group at position 6, and an acetonitrile group at position 4. These substituents contribute to its distinctive reactivity and functionality.
The synthesis of 3-Bromo-2-(difluoromethyl)-6-hydroxypyridine-4-acetonitrile involves a series of intricate organic reactions, including nucleophilic substitutions, electrophilic aromatic substitutions, and oxidation-reduction processes. Recent advancements in synthetic methodologies have enabled the efficient preparation of this compound with high purity and yield. Researchers have explored various catalysts and reaction conditions to optimize the synthesis process, ensuring scalability for potential industrial applications.
One of the most promising applications of this compound lies in its potential as a precursor for drug development. Pyridine derivatives are known for their ability to modulate enzyme activity and interact with biological targets, making them valuable in medicinal chemistry. Studies have shown that 3-Bromo-2-(difluoromethyl)-6-hydroxypyridine-4-acetonitrile exhibits selective binding to certain protein receptors, which could be exploited in the design of novel therapeutic agents. For instance, its brominated moiety may enhance its ability to act as a radiotracer in nuclear medicine, while the hydroxyl and acetonitrile groups could influence its pharmacokinetic properties.
In addition to its pharmacological applications, this compound has shown potential in materials science. The presence of electron-withdrawing groups such as the acetonitrile and difluoromethyl groups makes it suitable for use in the development of advanced materials like conductive polymers or high-performance adhesives. Recent research has focused on incorporating this compound into polymer matrices to enhance their thermal stability and mechanical properties.
The environmental impact of 3-Bromo-2-(difluoromethyl)-6-hydroxypyridine-4-acetonitrile has also been a topic of interest. Scientists have investigated its biodegradation pathways under various environmental conditions, aiming to assess its safety for industrial use. Preliminary findings suggest that the compound undergoes rapid degradation under aerobic conditions, reducing its persistence in the environment.
In conclusion, 3-Bromo-2-(difluoromethyl)-6-hydroxypyridine-4-acetonitrile (CAS No. 1804843-12-6) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure and functional groups make it an attractive candidate for further research and development in fields ranging from medicinal chemistry to materials science. As ongoing studies continue to uncover its full potential, this compound is poised to play a significant role in advancing technological and therapeutic innovations.
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